1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-5-nitro-1-(phenylsulfonyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-5-nitro-1-(phenylsulfonyl)- is a complex organic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step organic reactions. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under controlled conditions . The reaction conditions often include specific temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-5-nitro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe).
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine derivatives have significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. They are used as:
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: These compounds have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3, making them valuable in cancer research and therapy.
Antitumor Agents: Due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells, these compounds are being explored for their potential as antitumor agents.
Chemical Probes: In chemical biology, these compounds are used as probes to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives involves the inhibition of specific molecular targets, such as FGFRs. Upon binding to these receptors, the compounds prevent the activation of downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition leads to reduced cell proliferation, migration, and survival, which are critical processes in cancer progression .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives can be compared with other similar compounds, such as:
7-Azaindole: Another pyrrolopyridine derivative with applications in medicinal chemistry.
5-Nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one: Known for its use in various chemical reactions and biological studies.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-5-nitro-1-(phenylsulfonyl)- lies in its specific structural modifications, which confer distinct biological activities and make it a valuable compound in scientific research and drug development .
Properties
Molecular Formula |
C15H13N3O4S |
---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2,3-dimethyl-5-nitropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H13N3O4S/c1-10-11(2)17(23(21,22)13-6-4-3-5-7-13)15-14(10)8-12(9-16-15)18(19)20/h3-9H,1-2H3 |
InChI Key |
NSDHBXDOZCBACI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=N2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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